molecular formula C16H14ClNO2 B2445214 Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate CAS No. 75984-69-9

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate

Cat. No.: B2445214
CAS No.: 75984-69-9
M. Wt: 287.74
InChI Key: AYZZZYYVDFDSOS-WOJGMQOQSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a 4-chlorophenyl group, a methylene bridge, and an amino group attached to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate typically involves the condensation reaction between 4-chlorobenzaldehyde and methyl 2-amino-2-phenylacetate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-fluorophenyl)methylene]amino}-2-phenylacetate
  • Methyl 2-{[(4-bromophenyl)methylene]amino}-2-phenylacetate
  • Methyl 2-{[(4-methylphenyl)methylene]amino}-2-phenylacetate

Uniqueness

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-16(19)15(13-5-3-2-4-6-13)18-11-12-7-9-14(17)10-8-12/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZZYYVDFDSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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